Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate
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Overview
Description
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is a complex organic compound that features a benzoate ester linked to a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate typically involves multiple steps:
Formation of the Dichloropyrimidine Core: The dichloropyrimidine core can be synthesized through the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines.
Coupling with Benzoate Ester: The dichloropyrimidine is then coupled with a benzoate ester under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoate ester can be subjected to oxidation or reduction reactions to form corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidation of the benzoate ester yields benzoic acid derivatives.
Scientific Research Applications
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Shares the dichloropyrimidine core but lacks the benzoate ester.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another compound with a similar pyrimidine core but different substituents.
Uniqueness
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is unique due to its combination of a benzoate ester and a dichloropyrimidine moiety, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate, also known by its CAS number 1394347-61-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₈Cl₃N₃O₂
- Molecular Weight : 332.57 g/mol
- CAS Number : 1394347-61-5
The compound features a chloro-substituted benzoic acid moiety linked to a dichloropyrimidine derivative, which contributes to its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines, particularly those associated with hematological malignancies. For instance, a study demonstrated that the compound effectively inhibited the proliferation of CD19-positive B-cell malignancies when used in combination with chimeric antigen receptor (CAR) T-cell therapy .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and immune response modulation. It is believed to act as a selective inhibitor of Janus kinase (JAK), which plays a crucial role in cytokine signaling pathways that are often dysregulated in cancer .
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with good bioavailability. Its metabolic pathway involves hepatic cytochrome P450 enzymes, which convert the compound into active metabolites that retain pharmacological activity while enhancing stability .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Models :
- Combination Therapies :
Summary of Findings
Study Type | Key Findings |
---|---|
In Vitro | Dose-dependent inhibition of B-cell malignancies; lower IC50 than controls. |
In Vivo | Significant tumor growth reduction; increased apoptosis observed. |
Combination | Enhanced efficacy when combined with BTK inhibitors; improved survival rates. |
Properties
Molecular Formula |
C13H10Cl3N3O2 |
---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoate |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-19(11-6-10(15)17-13(16)18-11)7-3-4-9(14)8(5-7)12(20)21-2/h3-6H,1-2H3 |
InChI Key |
VWORXZRUHNSPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)OC)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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